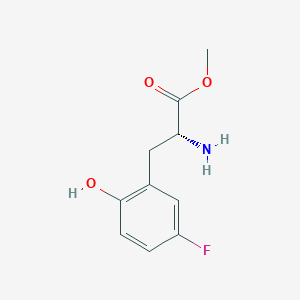
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromopyridine moiety, a trifluoroethanamine group, and is typically used in its hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several key steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Trifluoroethylation: The bromopyridine intermediate is then subjected to a trifluoroethylation reaction to introduce the trifluoroethanamine group.
Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, while the trifluoroethanamine group can influence the compound’s pharmacokinetic properties. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid
- (6-Bromopyridin-3-yl)methanol
- 2-(6-Bromopyridin-3-yl)propan-2-ol
Uniqueness
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both a bromopyridine and a trifluoroethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7BrClF3N2 |
|---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
(1S)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
InChI Key |
DCVRGGKRXOTNTN-RGMNGODLSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](C(F)(F)F)N)Br.Cl |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)

![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)





![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)



![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)

